
(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride
概要
説明
“(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 848141-14-0 . It has a molecular weight of 222.7 and its molecular formula is C7H11ClN2O2S . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-(Methylsulfonyl)pyridine-2-carbonitrile with hydrogen chloride in methanol. The mixture is stirred under an atmospheric pressure of hydrogen overnight. The catalyst is then removed by filtration through celite and the solvent is evaporated. Water is added and the solution is freeze-dried to afford the title compound as a yellow powder .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The yield of the reaction is reported to be around 89% .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with catecholates and pyridinyl derivatives have been studied for their photocytotoxic properties and potential applications in cellular imaging. These complexes show remarkable photocytotoxicity under red light, demonstrating potential for therapeutic applications by inducing apoptosis in cancer cells through the generation of reactive oxygen species. The ability of these complexes to be ingested by cells and interact with DNA further underscores their potential for targeted cancer therapy (Basu et al., 2014; Basu et al., 2015).
Anticonvulsant Agents
Research on heterocyclic Schiff bases of pyridinyl methanamines has shown significant potential in the development of anticonvulsant agents. These compounds have been observed to protect against seizures in various models, indicating their therapeutic potential in treating epilepsy and related disorders (Pandey & Srivastava, 2011).
Spin-Crossover and Crystallographic Phase Changes
Studies on iron(II) complexes with sulfonyl- and pyridinyl-based ligands have explored the interplay between spin-crossover properties and crystallographic phase changes. These properties are crucial for the development of molecular materials with potential applications in sensors and memory devices (Cook et al., 2015).
Synthesis and Characterization of Schiff Bases
The synthesis of Schiff bases from pyridinyl compounds has been extensively studied, showing their relevance in various chemical reactions and potential applications in medicinal chemistry and as ligands in catalytic processes. These bases are crucial intermediates in the synthesis of complex molecules with specific biological activities (Becerra et al., 2021; Sniecikowska et al., 2019).
Safety and Hazards
特性
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-6(4-8)9-5-7;/h2-3,5H,4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEMVHRCZDIVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)
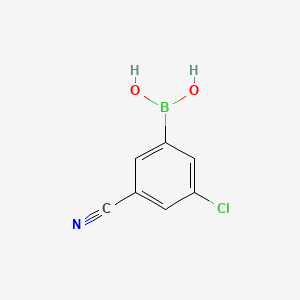

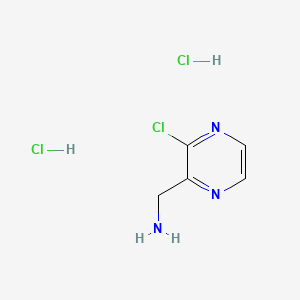
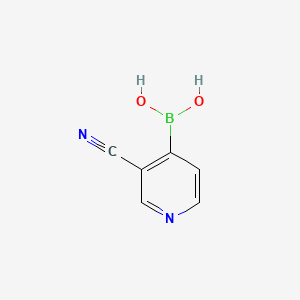
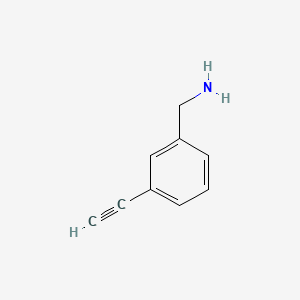

![Hexanal, 2-ethyl-, polymer with 2,5-furandione and oxybis[propanol]](/img/no-structure.png)

![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)
![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)
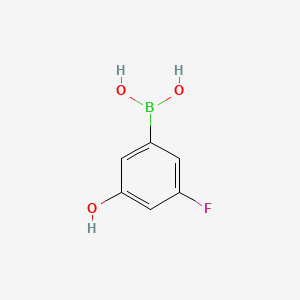
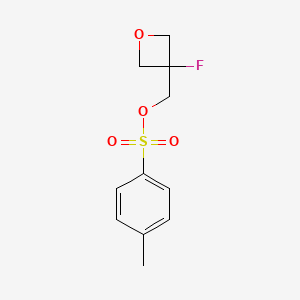
![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)